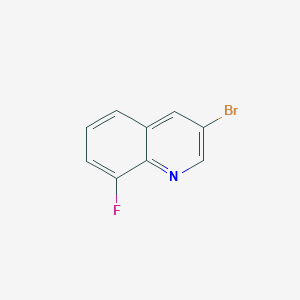

3-Bromo-8-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJWECDASRDXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855477-01-9 | |

| Record name | 3-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-8-fluoroquinoline

This guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development. The strategic placement of both bromine and fluorine atoms on the quinoline scaffold offers a unique combination of physicochemical properties, making it a valuable building block in medicinal chemistry. This document details a representative synthetic protocol and the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid structure and ability to be functionalized at various positions have led to the discovery of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as fluorine and bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 8-fluoroquinoline. The following protocol is a representative method based on established procedures for the bromination of quinoline derivatives.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

8-Fluoroquinoline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfate (Na₂SO₄) (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-fluoroquinoline (1.0 eq) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| Appearance | Off-white to yellow solid |

Spectroscopic Analysis

A logical workflow for the characterization of the synthesized compound is depicted below.

Caption: Workflow for the characterization of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring (H-2 and H-4) will appear at a lower field (higher ppm) due to the deshielding effect of the nitrogen atom. The protons on the benzene ring will exhibit coupling patterns consistent with the substitution.

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine, bromine, and nitrogen atoms.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Due to the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic rings.

-

C=C and C=N stretching vibrations of the quinoline core.

-

C-F and C-Br stretching vibrations.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the detailed characterization workflow ensures the unambiguous confirmation of its structure and purity. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and functional materials.

References

- Marella, A., et al. (2013). Quinoline: A Versatile Scaffolding in Medicinal Chemistry. Central Nervous System Agents in Medicinal Chemistry, 13(2), 108-120.

- Jain, A., et al. (2018). A review on the versatile synthetic and therapeutic aspects of quinoline derivatives. Arabian Journal of Chemistry, 11(7), 1139-1160.

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoroquinoline

This guide provides a comprehensive overview of 3-Bromo-8-fluoroquinoline, a key building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable, authoritative data.

Introduction: The Strategic Importance of a Dual-Halogenated Scaffold

Quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials like chloroquine to broad-spectrum antibiotics.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, into the quinoline core dramatically alters the molecule's electronic profile, lipophilicity, and metabolic stability.[1] this compound is a prime example of this chemical strategy. The fluorine atom at the 8-position enhances metabolic stability and binding interactions, while the bromine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration, particularly through cross-coupling reactions.[1] This unique combination makes it a highly valuable intermediate for constructing complex molecules in the pursuit of novel therapeutics.[1][3]

Molecular and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Identifiers

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC2=C(C(=C1)F)N=CC(=C2)Br[6]

Physicochemical Data Summary

The properties of this compound are summarized in the table below, compiled from publicly available chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 226.05 g/mol | [1][4][6] |

| Appearance | Yellow crystalline solid | [1][5] |

| Melting Point | 91-94°C | [1][5] |

| Boiling Point | 307-308°C | [1][5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. | [1][5] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 8-fluoroquinoline.[1][5] The rationale behind this approach is the activation of the quinoline ring system towards electrophilic attack, with the bromine selectively adding to the 3-position.

Conceptual Workflow for Synthesis

The following diagram illustrates the high-level workflow from starting material to the purified final product.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative example and should be optimized based on specific laboratory conditions and scale.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 8-fluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid.

-

Causality: Using an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. A strong acid protonates the quinoline nitrogen, which deactivates the heterocyclic ring but directs the electrophile to the carbocyclic ring, though bromination at C3 is still common.

-

-

Bromination: Cool the solution in an ice bath to 0-5°C. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.1 eq) in the same solvent, dropwise over 30-60 minutes.

-

Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent over-bromination or other side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to the product, ensuring the reaction has gone to completion before proceeding to workup.

-

-

Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Causality: This step neutralizes the strong acid and quenches any remaining reactive bromine species.

-

-

Extraction: Extract the aqueous mixture three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: This isolates the desired organic product from the aqueous phase and inorganic salts.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Self-Validation: Column chromatography separates the target compound from any unreacted starting material, isomers, or byproducts, yielding the pure this compound. The purity should be confirmed by NMR spectroscopy.

-

Chemical Reactivity and Applications

The bromine atom at the 3-position is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is one of the most powerful and widely used methods for constructing biaryl structures.[10][11] this compound readily participates in this reaction, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.

The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Halogenated quinolines are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Fluoroquinolones, in particular, have been a subject of intense study for over fifty years, leading to multiple generations of synthetic antibiotics.[12][13] this compound serves as a critical starting material for synthesizing novel derivatives with potential therapeutic value.[1] Research has shown that compounds derived from this scaffold exhibit promising antibacterial, antifungal, and anticancer effects.[5] For instance, they have demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation.[4][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.[4][14]

-

Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a strategically designed molecule whose physicochemical properties make it an exceptionally valuable intermediate in synthetic and medicinal chemistry. Its dual halogenation provides a unique combination of metabolic stability and reactive versatility. The bromine at the C-3 position offers a reliable handle for sophisticated chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful building block in the development of next-generation pharmaceuticals and advanced materials.

References

-

3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc. (2025, August 24). Chemsrc. Retrieved January 2, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023, March 21). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery. (2025, October 19). LinkedIn. Retrieved January 2, 2026, from [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 855477-01-9 | Benchchem [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Buy this compound | 855477-01-9 [smolecule.com]

- 6. This compound | 855477-01-9 | FJB47701 [biosynth.com]

- 7. This compound 97% | CAS: 855477-01-9 | AChemBlock [achemblock.com]

- 8. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility of 3-Bromo-8-fluoroquinoline in Organic Solvents

Abstract

3-Bromo-8-fluoroquinoline is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and screening processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents an illustrative solubility profile in a range of common organic solvents, and details a robust, validated experimental protocol for its precise determination. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

The quinoline ring system is a foundational structure in numerous pharmacologically active agents, known for a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[3][4] The strategic placement of substituents, such as bromine and fluorine atoms, on the quinoline core can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This compound represents a valuable building block for creating novel chemical entities.

However, the utility of any compound in drug discovery and development is fundamentally linked to its solubility. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's bioavailability.[5] Poor solubility can create significant hurdles in formulation and may lead to erratic absorption in preclinical studies.[4] Therefore, a detailed characterization of the solubility profile of this compound is not merely an academic exercise but a critical step in its practical application.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Structure and Polarity: this compound has a molecular formula of C₉H₅BrFN and a molecular weight of approximately 226.04 g/mol . The molecule is largely aromatic and planar. The electronegative fluorine and bromine atoms, along with the nitrogen atom in the quinoline ring, create distinct dipole moments, rendering the molecule polar. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.

-

Intermolecular Forces: The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these forces will be significant due to the fused aromatic ring system.

-

Dipole-Dipole Interactions: Arising from the permanent dipoles created by the C-F, C-Br, and C-N bonds.

-

Hydrogen Bonding: While the molecule cannot donate a hydrogen bond, the nitrogen atom can accept one from protic solvents (e.g., alcohols).

-

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.[8]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak dispersion forces. They are generally poor solvents for polar compounds as they cannot effectively solvate the polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They are effective at dissolving polar molecules through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have strong dipole moments and can both donate and accept hydrogen bonds. They can interact with this compound through both dipole-dipole forces and by donating a hydrogen bond to the quinoline nitrogen.

Illustrative Solubility Profile of this compound

While comprehensive experimental data for this specific compound is not widely published, we can construct a scientifically plausible, illustrative dataset based on the theoretical principles discussed. This data serves as a practical example for understanding the expected solubility trends.

Disclaimer: The following data is hypothetical and intended for educational and illustrative purposes. Actual experimental values must be determined using a validated protocol as described in Section 4.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Non-polar | 0.1 | < 0.1 | < 0.0004 |

| Toluene | Non-polar (Aromatic) | 2.4 | 5.2 | 0.023 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 35.8 | 0.158 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 85.1 | 0.376 |

| Acetone | Polar Aprotic | 5.1 | 61.3 | 0.271 |

| Ethanol | Polar Protic | 4.3 | 28.7 | 0.127 |

| Methanol | Polar Protic | 5.1 | 33.9 | 0.150 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 0.885 |

Discussion of Illustrative Data

The hypothetical data in Table 1 showcases a clear trend consistent with theory.

-

Poor Solubility in Non-polar Solvents: The extremely low solubility in hexane is expected due to the significant mismatch in polarity. Toluene shows slightly better, albeit still low, solubility, which can be attributed to π-π stacking interactions between its benzene ring and the quinoline's aromatic system.

-

Good Solubility in Polar Aprotic Solvents: The compound exhibits significantly higher solubility in DCM, THF, Acetone, and especially DMSO. These solvents can effectively engage in dipole-dipole interactions with the polar sites of the solute. The exceptionally high solubility in DMSO reflects its high polarity and strong solvating power for a wide range of organic molecules.

-

Moderate Solubility in Polar Protic Solvents: The solubility in ethanol and methanol is moderate. While these solvents can form a hydrogen bond with the quinoline nitrogen, the energy gained from this single interaction may not fully compensate for the disruption of the solvent's own extensive hydrogen-bonding network, leading to lower solubility compared to highly polar aprotic solvents like THF or DMSO.

A Validated Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a robust experimental method is essential. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[6][9]

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. uop.edu.pk [uop.edu.pk]

Chemical reactivity of the bromine atom in 3-Bromo-8-fluoroquinoline

An In-Depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 3-Bromo-8-fluoroquinoline

Introduction: The Strategic Importance of this compound

This compound is a halogenated heterocyclic aromatic compound that serves as a highly versatile building block in modern synthetic chemistry.[1][2] Its utility stems from the unique electronic properties imparted by its substituents. The quinoline core is an electron-deficient aromatic system, which influences the reactivity of its substituent positions. The presence of a fluorine atom at the C-8 position further enhances this electron-withdrawing effect through induction, while the bromine atom at the C-3 position provides a key reactive handle for molecular elaboration.[3]

This strategic combination of a reactive bromine atom on an electron-poor, fluorinated quinoline scaffold makes this compound a valuable precursor in the synthesis of complex molecules, particularly in medicinal chemistry where quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] This guide provides a detailed exploration of the chemical reactivity centered on the C-3 bromine atom, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most powerful and widely used methods for its functionalization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The general principle involves the oxidative addition of the C-Br bond to a Palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[4][5] It is exceptionally valuable for synthesizing biaryl and substituted styrene motifs, which are prevalent in pharmaceutical compounds.[4]

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. A base then activates the organoboron reagent to form a boronate complex, which facilitates the transmetalation step, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a representative protocol adapted from established procedures for Suzuki couplings of aryl bromides.[7][8]

-

Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[7]

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[7]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 16 hours.[7]

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-fluoroquinoline.

| Parameter | Typical Reagents/Conditions | Rationale/Field Insights |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ is often a good starting point due to its air stability and effectiveness for a broad range of substrates.[7] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and substrate-dependent. Carbonates are common, but stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[4] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | The biphasic system helps to dissolve both the organic substrate and the inorganic base.[4] |

| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is exceptionally useful for installing alkyne functionalities, which can serve as versatile handles for further transformations (e.g., click chemistry, reductions) or as integral parts of a target molecule's pharmacophore. The reaction is co-catalyzed by palladium and copper(I) salts.[11]

The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[9]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

The following protocol is based on general procedures for Sonogashira couplings.[12][13]

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent system such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v).[12]

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: To the degassed solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under a positive pressure of inert gas.[12]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-24 hours. Monitor progress by TLC.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-alkynyl-8-fluoroquinoline.

| Parameter | Typical Reagents/Conditions | Rationale/Field Insights |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ is often more air-stable and can be used effectively.[11] |

| Cu(I) Co-catalyst | CuI | Copper(I) iodide is the most common and effective co-catalyst. Copper-free versions exist but may require specific ligands or conditions.[10] |

| Base | Et₃N, DIPEA, Piperidine | The amine base acts as both a base to deprotonate the alkyne and often as a solvent.[10] |

| Solvent | THF, DMF, Toluene, Et₃N | THF is a common choice, providing good solubility for the reagents.[13] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals and functional materials.[14][16]

The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex, which is typically stabilized by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final, rate-determining step is the reductive elimination of the C-N bond, which furnishes the arylamine product and regenerates the Pd(0) catalyst.[14][17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The following is a generalized protocol for the Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%). Add the strong base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Reagents/Conditions | Rationale/Field Insights |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ. |

| Ligand | Xantphos, BINAP, RuPhos, XPhos | The ligand choice is crucial for success and depends on the specific amine and aryl halide. Bulky, electron-rich phosphine ligands are generally required.[17] |

| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common first choice.[17] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and catalyst deactivation.[17] |

Other Potential Reactive Pathways

While palladium-catalyzed reactions are the dominant methods for functionalizing the C-Br bond, other transformations are possible:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, amplified by the 8-fluoro substituent, can make the C-Br bond susceptible to substitution by very strong nucleophiles under forcing conditions (high temperature, strong base).[1] However, this pathway is generally less favorable and controllable than cross-coupling reactions.

-

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures. This forms a 3-lithio-8-fluoroquinoline intermediate, a potent nucleophile that can react with a variety of electrophiles to introduce other functional groups.

Conclusion

The bromine atom in this compound is a versatile and highly valuable reactive center. Its strategic position on an electronically modified quinoline core makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Mastery of these protocols enables researchers to efficiently synthesize diverse libraries of novel quinoline derivatives. The resulting compounds, featuring new C-C and C-N bonds at the 3-position, are of significant interest in drug discovery and materials science, leveraging the known biological and photophysical properties of the quinoline scaffold.[1][3] This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this compound as a key intermediate in their synthetic endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute. [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]

-

3-Bromo-8-fluoro-quinoline | C9H5BrFN - PubChem. PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2020). MDPI. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023). National Institutes of Health. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2018). University of Southampton ePrints. [Link]

-

A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

- 1. Buy this compound | 855477-01-9 [smolecule.com]

- 2. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 855477-01-9 | Benchchem [benchchem.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-8-fluoroquinoline

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-bromo-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] This document offers a detailed exploration of the theoretical principles governing these reactions, including the directing effects of the bromo and fluoro substituents, and the inherent reactivity of the quinoline nucleus. While direct experimental data for all electrophilic substitution reactions on this specific substrate is limited, this guide synthesizes available information on related quinoline systems to provide predictive insights and practical guidance for researchers. Key reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are discussed, with a focus on regioselectivity, reaction mechanisms, and proposed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the synthetic potential of this compound.

Introduction: The Quinoline Core and the Influence of Halogenation

Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in numerous biologically active molecules and functional materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic attack. Consequently, electrophilic substitution on the unsubstituted quinoline ring preferentially occurs on the more electron-rich carbocyclic (benzene) ring, primarily at positions 5 and 8.

The introduction of halogen substituents, such as bromine and fluorine, profoundly modulates the electronic properties and reactivity of the quinoline core.[1] In the case of this compound, we have a unique substitution pattern that dictates the regioselectivity of subsequent electrophilic attacks. The fluorine atom at the 8-position and the bromine atom at the 3-position are both electron-withdrawing groups via the inductive effect, which deactivates the entire ring system towards electrophilic substitution compared to unsubstituted quinoline.[2][3] However, they also possess lone pairs of electrons that can participate in resonance, which can influence the orientation of incoming electrophiles.[2][3]

This guide will dissect the interplay of these electronic effects to predict and rationalize the outcomes of various electrophilic substitution reactions on this compound.

General Principles of Electrophilic Substitution on this compound

The directing effects of the existing substituents are paramount in determining the position of further substitution.

-

The Quinoline Nitrogen: The nitrogen atom in the pyridine ring strongly deactivates this ring towards electrophilic attack. Therefore, substitution is overwhelmingly favored on the carbocyclic ring (positions 5, 6, and 7).

-

The 8-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong -I (electron-withdrawing inductive) effect, deactivating the ring. However, it also has a +R (electron-donating resonance) effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[2][3] The resonance effect, however, directs incoming electrophiles to the ortho and para positions. In this case, the ortho position is C7 and the para position is C5.

-

The 3-Bromo Substituent: Bromine is also an inductively withdrawing and resonance-donating substituent, with the inductive effect being dominant.[2][3] Its influence on the carbocyclic ring is less direct but further contributes to the overall deactivation of the molecule.

Predicted Regioselectivity:

Based on these principles, electrophilic attack on this compound is predicted to occur on the carbocyclic ring. The directing effects of the 8-fluoro group favor substitution at C5 and C7. The C5 position is generally more sterically accessible. Therefore, the primary site of electrophilic substitution is anticipated to be the C5 position , with potential for minor substitution at the C7 position.

Nitration of this compound

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the aromatic ring. This functional group is a versatile synthetic handle, serving as a precursor to amines and a strong electron-withdrawing group in its own right.

Mechanistic Considerations

The nitration of this compound is expected to proceed via the standard mechanism for electrophilic aromatic substitution. The nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Caption: General mechanism for the nitration of this compound.

Predicted Regioselectivity and Rationale

As previously discussed, the electrophilic attack is predicted to occur at the C5 position. A search for a direct experimental protocol for the nitration of this compound was not fruitful, however, a procedure for the nitration of 8-fluoroquinoline is available and serves as a strong predictive model.[4] In this reported synthesis, 8-fluoroquinoline is nitrated to yield 5-nitro-8-fluoro-quinoline, confirming the directing effect of the 8-fluoro substituent to the C5 position.[4] The presence of the 3-bromo group is not expected to alter this regiochemical outcome, although it will further deactivate the ring, potentially requiring slightly harsher reaction conditions.

Proposed Experimental Protocol

This protocol is adapted from the nitration of 8-fluoroquinoline.[4]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Carbonate Solution (10%)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to -5 to 0 °C.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

-

Once the nitrating mixture is prepared and cooled, slowly add a solution of this compound in a minimal amount of concentrated sulfuric acid via the dropping funnel. The temperature should be strictly maintained between -5 and 0 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Suspend the crude product in water and neutralize by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Predicted Nitration Products and Conditions

| Starting Material | Reagents | Temperature | Major Product |

| This compound | Conc. H₂SO₄, Fuming HNO₃ | -5 to 0 °C | 5-Nitro-3-bromo-8-fluoroquinoline |

Halogenation of this compound

Halogenation, the introduction of a halogen atom (Cl, Br, or I), is another important electrophilic substitution reaction. The resulting haloquinolines are valuable intermediates in cross-coupling reactions for the synthesis of more complex molecules.

Mechanistic Considerations and Reagents

The mechanism of halogenation is similar to nitration, involving the attack of a polarized halogen species on the aromatic ring. Common halogenating agents include:

-

Bromination: Bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or N-Bromosuccinimide (NBS).

-

Chlorination: Chlorine (Cl₂) with a Lewis acid (e.g., AlCl₃) or N-Chlorosuccinimide (NCS).

-

Iodination: Iodine (I₂) with an oxidizing agent (e.g., HNO₃) or N-Iodosuccinimide (NIS).

Studies on the halogenation of 8-substituted quinolines have shown a preference for substitution at the C5 position, and in some cases, di-substitution at C5 and C7.[5][6]

Predicted Regioselectivity

Consistent with the general principles, halogenation of this compound is expected to occur primarily at the C5 position. The use of stronger halogenating agents or harsher conditions might lead to the formation of the 5,7-dihalogenated product.

Proposed General Experimental Protocol for Bromination

This protocol is a general procedure and may require optimization.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Dichloromethane or Acetonitrile

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolve this compound in concentrated sulfuric acid or a suitable organic solvent like dichloromethane or acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide portion-wise over a period of 15-30 minutes with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Predicted Halogenation Products

| Halogenating Agent | Predicted Major Product |

| NBS | 5-Bromo-3-bromo-8-fluoroquinoline |

| NCS | 5-Chloro-3-bromo-8-fluoroquinoline |

| NIS | 5-Iodo-3-bromo-8-fluoroquinoline |

Sulfonation and Friedel-Crafts Reactions: A Theoretical Perspective

Direct experimental evidence for the sulfonation and Friedel-Crafts reactions of this compound is scarce in the literature. Therefore, the following sections provide a theoretical overview based on established principles.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.

Predicted Outcome:

Given the deactivating nature of the substituents, sulfonation would likely require forcing conditions (high temperatures and/or high concentrations of SO₃). The reaction is expected to be reversible. The sulfonic acid group would be directed to the C5 position.

Caption: Predicted workflow for the sulfonation of this compound.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are fundamental C-C bond-forming reactions.[7][8] They typically employ a strong Lewis acid catalyst, such as AlCl₃.

Predicted Challenges and Outcomes:

-

Deactivation: The highly deactivated nature of the this compound ring system presents a significant challenge for Friedel-Crafts reactions.[8] These reactions generally fail on strongly deactivated aromatic rings.

-

Lewis Acid Complexation: The lone pair of electrons on the quinoline nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially inhibiting the reaction.

Acylation vs. Alkylation:

If a Friedel-Crafts reaction were to proceed, acylation would be more likely to be successful than alkylation, as the acylium ion is more reactive than the carbocation intermediate in alkylation. The reaction would require a stoichiometric amount of a strong Lewis acid and would likely necessitate high temperatures. The substitution would be expected at the C5 position.[7]

Table 3: Predicted Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Predicted Major Product |

| Acetyl chloride | AlCl₃ | 5-Acetyl-3-bromo-8-fluoroquinoline |

Conclusion

The electrophilic substitution reactions of this compound are governed by the interplay of the deactivating inductive effects and the ortho-, para-directing resonance effects of the halogen substituents, as well as the inherent deactivating nature of the pyridine portion of the quinoline ring. Based on theoretical principles and data from analogous systems, electrophilic attack is strongly predicted to occur at the C5 position of the carbocyclic ring.

While nitration and halogenation are expected to be achievable under carefully controlled conditions, sulfonation and Friedel-Crafts reactions are anticipated to be more challenging due to the deactivated nature of the substrate. This guide provides a foundational understanding and practical starting points for researchers exploring the synthetic derivatization of this important heterocyclic scaffold. Further experimental validation is necessary to fully elucidate the reactivity of this compound.

References

- Deng, S., Ouyang, W., Bai, J., Song, X.-R., Yang, R., & Xiao, Q. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synthesis, 53(10), 1681-1690.

- Kumar, S., & Kumar, S. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 649-654.

- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.

- Kumar, S., & Kumar, S. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 649-654.

- Deng, S., Ouyang, W., Bai, J., Song, X.-R., Yang, R., & Xiao, Q. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synthesis, 53(10), 1681-1690.

- Chen, J., Wang, T., Liu, Y., Wang, T., Lin, A., Yao, H., & Xu, J. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers, 4(4), 622-626.

- Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007).

- Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007).

-

Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

- Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007).

-

ResearchGate. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

-

J-GLOBAL. (n.d.). The regioselective C5 halogenation of quinolines using sodium halides under transition metal-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

-

PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Retrieved from [Link]

-

Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

ACS Publications. (n.d.). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

- Urbanski, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(Suppl. 1), 97-101.

Sources

- 1. This compound | 855477-01-9 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Nucleophilic Substitution on the 3-Bromo-8-fluoroquinoline Ring

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for the modulation of its physicochemical properties and biological activity. This guide provides a comprehensive technical overview of nucleophilic substitution reactions on the 3-bromo-8-fluoroquinoline ring system. We will delve into the nuanced reactivity of the C-Br and C-F bonds, elucidating the preferred reaction pathways and providing field-proven insights into the methodologies for selective modification. This document moves beyond a simple recitation of protocols to explain the underlying principles that govern reactivity, empowering researchers to make informed decisions in their synthetic endeavors. The focus will be on transition-metal-catalyzed cross-coupling reactions, which are the most effective strategies for the functionalization of the 3-position, while also addressing the relative inertness of the 8-fluoro position to direct nucleophilic aromatic substitution.

The this compound Scaffold: A Tale of Two Halogens

The this compound molecule presents two distinct sites for potential nucleophilic substitution: the bromine atom at the C3 position of the electron-deficient pyridine ring and the fluorine atom at the C8 position of the electron-rich benzene ring.[1] Understanding the differential reactivity of these two positions is critical for achieving regioselective functionalization.

-

The C3-Bromo Position: The bromine atom at the 3-position is analogous to a halogen on an unactivated aryl ring. Direct nucleophilic aromatic substitution (SNAr) at this position is generally disfavored due to the lack of a strongly electron-wíthdrawing group ortho or para to the bromine to stabilize the Meisenheimer intermediate.[2] However, the C-Br bond is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. These processes, which proceed through an oxidative addition-reductive elimination cycle, are not reliant on the inherent electronic activation of the ring towards nucleophilic attack.

-

The C8-Fluoro Position: The fluorine atom at the C8 position is attached to the benzene portion of the quinoline ring. The carbon-fluorine bond is the strongest of the carbon-halogen bonds, making fluoride a poor leaving group in traditional nucleophilic substitution reactions.[3][4][5] While fluorine's high electronegativity can activate an aromatic ring to nucleophilic attack, the rate-determining step in SNAr is typically the initial nucleophilic addition, a step that is not significantly favored at the C8 position without additional activating groups. In many fluoroquinolone systems, a nitro group at position 8 is used to activate a leaving group at position 7 for SNAr, highlighting the need for such activation.[6] In the absence of such activating groups, the C8-fluoro position is generally considered inert to nucleophilic displacement.

Therefore, the synthetic strategy for nucleophilic substitution on this compound overwhelmingly favors reactions at the C3-bromo position via transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for the functionalization of the this compound core. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under milder conditions than traditional methods.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-amino-8-fluoroquinoline derivatives, which are valuable building blocks in medicinal chemistry.[2][7][8] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by the base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv).[7][9]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 75-90 |

| Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 80-100 | 80-95 |

| XPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 70-88 |

| Table 1: Representative conditions for Buchwald-Hartwig amination of aryl bromides. |

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-vinyl-8-fluoroquinolines.[10][11][12] The reaction couples this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[13]

The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[10]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Reaction: Heat the mixture with vigorous stirring to the specified temperature (usually 80-100 °C).

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-90 |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-98 |

| XPhos Pd G2/XPhos | K₃PO₄ | THF/H₂O | 80 | 75-95 |

| Table 2: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.[13] |

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling enables the synthesis of 3-alkynyl-8-fluoroquinolines by reacting this compound with a terminal alkyne.[14][15] This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.[16][17]

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[14]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-1.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once complete, filter the reaction mixture through celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. - 50°C | 70-90 |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60°C | 75-95 |

| Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 80°C | 65-85 |

| Table 3: Representative conditions for Sonogashira coupling of aryl bromides. |

Copper-Catalyzed Nucleophilic Substitution: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, and serves as an alternative to palladium-catalyzed reactions.[18][19][20] While it often requires harsher conditions (higher temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions.[21][22]

The mechanism is believed to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide. The reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate.[20]

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the amine (1.5-2.0 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[18]

-

Solvent Addition: Add a high-boiling polar solvent such as DMSO or DMF.

-

Reaction: Heat the mixture to a high temperature (typically 120-180 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| CuI | L-Proline | K₂CO₃ | DMSO | 120-140 | 60-80 |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140-160 | 65-85 |

| Cu(acac)₂ | None | K₃PO₄ | NMP | 160-180 | 50-75 |

| Table 4: Representative conditions for Ullmann C-N coupling of aryl bromides. |

Conclusion and Future Perspectives

The functionalization of the this compound core is a key strategy in the development of novel chemical entities with potential therapeutic applications. This guide has established that nucleophilic substitution on this scaffold is dominated by transition-metal-catalyzed cross-coupling reactions at the C3-bromo position. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide efficient and versatile routes to a wide array of 3-substituted 8-fluoroquinolines. In contrast, the C8-fluoro position remains largely unreactive towards nucleophilic substitution under typical conditions.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and milder reaction conditions. Furthermore, the exploration of novel C-H activation strategies may open new avenues for the regioselective functionalization of the quinoline ring, providing access to previously unattainable derivatives.[23][24] The continued development of these synthetic methodologies will undoubtedly fuel the discovery of new quinoline-based compounds with enhanced biological activity.

References

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. Retrieved from [Link]

-

8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

-

The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. (2007). PubMed. Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

(PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). ResearchGate. Retrieved from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

(PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). ResearchGate. Retrieved from [Link]

- The Suzuki Reaction. (2014). [No source provided].

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-